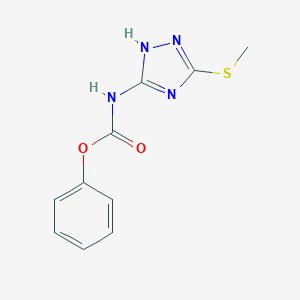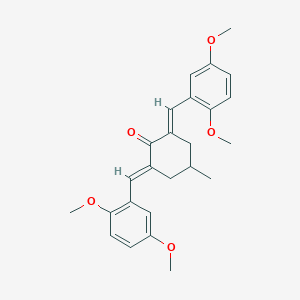![molecular formula C20H22N2O5 B428507 6,7,9,10,17,18,19,20-octahydrodibenzo[h,p][1,4,7,11,14]trioxadiazacycloheptadecine-16,21-dione](/img/structure/B428507.png)
6,7,9,10,17,18,19,20-octahydrodibenzo[h,p][1,4,7,11,14]trioxadiazacycloheptadecine-16,21-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide: is a chemical compound with the molecular formula C20H22N2O5 and a molecular weight of 370.405 . This compound is characterized by its complex structure, which includes ethylene and benzamide groups linked by an oxybis(ethyleneoxy) bridge. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide typically involves the reaction of ethylene diamine with benzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with ethylene glycol to form the final product. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the benzamide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzamides. The specific products depend on the reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Ethylene-N,N’-ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide
- N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide
Uniqueness
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4g/mol |
IUPAC-Name |
14,17,20-trioxa-3,6-diazatricyclo[19.4.0.08,13]pentacosa-1(25),8,10,12,21,23-hexaene-2,7-dione |
InChI |
InChI=1S/C20H22N2O5/c23-19-15-5-1-3-7-17(15)26-13-11-25-12-14-27-18-8-4-2-6-16(18)20(24)22-10-9-21-19/h1-8H,9-14H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
PVCNEBYKCLONAI-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=CC=CC=C2OCCOCCOC3=CC=CC=C3C(=O)N1 |
Kanonische SMILES |
C1CNC(=O)C2=CC=CC=C2OCCOCCOC3=CC=CC=C3C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2-Pyrimidinylsulfanyl)-2-butenyl]sulfanyl}pyrimidine](/img/structure/B428424.png)
![2-Methyl-5-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butenyl}sulfanyl)-1,3,4-thiadiazole](/img/structure/B428425.png)
![3-Chloro-5-({4-[(5-chloro-3-pyridinyl)oxy]-2-butenyl}oxy)pyridine](/img/structure/B428426.png)
![8-{[4-(8-Quinolinyloxy)-2-butenyl]oxy}quinoline](/img/structure/B428427.png)
![5-(trifluoromethyl)-3-[(4-{[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-2-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B428431.png)
![2-phenyl-5-({4-[(2-phenyl-2H-tetraazol-5-yl)sulfanyl]-2-butynyl}sulfanyl)-2H-tetraazole](/img/structure/B428432.png)
![4-methyl-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butenyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B428433.png)
![4-{[4-(4-Pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428435.png)
![2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428436.png)
![8-chloropyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B428437.png)
![Methyl 2-{[(3,5-dichloroanilino)acetyl]amino}benzoate](/img/structure/B428441.png)

![1-[3-(4-Chlorobenzoyl)-2-methyl-1-indolizinyl]ethanone](/img/structure/B428447.png)

